molecular formula C16H18INO3 B8335575 Ethyl 1-butyl-6-iodo-4-oxo-1,4-dihydro-3-quinolinecarboxylate

Ethyl 1-butyl-6-iodo-4-oxo-1,4-dihydro-3-quinolinecarboxylate

Cat. No.: B8335575
M. Wt: 399.22 g/mol
InChI Key: DTFQONGHZRPHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-butyl-6-iodo-4-oxo-1,4-dihydro-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C16H18INO3 and its molecular weight is 399.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H18INO3

Molecular Weight

399.22 g/mol

IUPAC Name

ethyl 1-butyl-6-iodo-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C16H18INO3/c1-3-5-8-18-10-13(16(20)21-4-2)15(19)12-9-11(17)6-7-14(12)18/h6-7,9-10H,3-5,8H2,1-2H3

InChI Key

DTFQONGHZRPHEW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)I)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of (Z)-ethyl 3-(dimethylamino)-2-(2-fluoro-5-iodobenzoyl)acrylate (WO2006/010733, 415 mg, 1.06 mmol) in ethanol (6 mL) at room temperature was treated with N-butylamine (0.115 mL, 1.17 mmol). The reaction mixture was stirred until a yellow solution resulted, then concentrated under reduced pressure after 1 h. Potassium carbonate (220 mg, 1.59 mmol) and DMF (4 mL) were added to the concentrate, and the reaction mixture was heated to 70° C. for 3 h, cooled to room temperature, and allowed to stand overnight. The next day the reaction mixture was poured into water, and the solid that formed was collected by filtration, washed with water, dissolved in methylene chloride and concentrated under reduced pressure to give title compound which was placed on high vac to remove residual solvent. MS (ESP): 400 (M+H+) for C16H18INO3; NMR: 0.90 (t, J=7 Hz, 3H), 1.28 (t, J=6 Hz, 3H), 1.33 (m, 2H), 1.71 (m, 2H), 4.22 (q, J=7 Hz, 2H), 4.35 (m, 2H), 7.64 (m, 1H), 8.05 (m, 1H), 8.50 (m, 1H), 8.70 (s, 1H).
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.115 mL
Type
reactant
Reaction Step Two
Quantity
220 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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